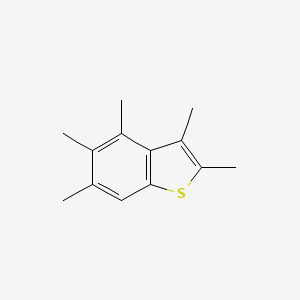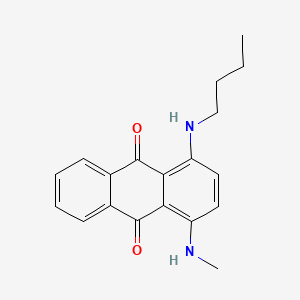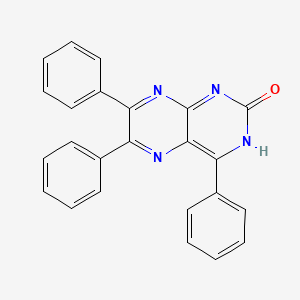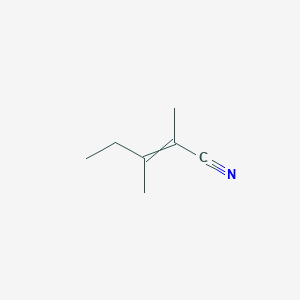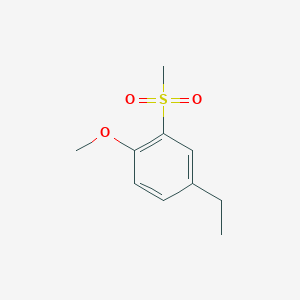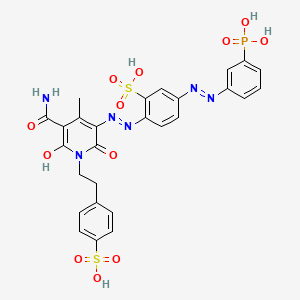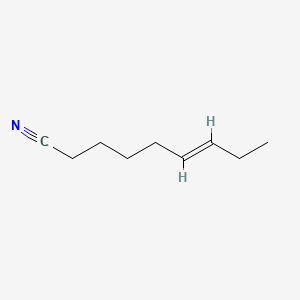
Nonenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonenenitrile, also known as 2-Nonenenitrile, is an organic compound with the molecular formula C₉H₁₅N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a nonene chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonenenitrile can be synthesized through several methods. One common approach involves the reaction of ethylheptenone with a deprotonated nitrile, followed by saponification and decarboxylation . This method is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, this compound is often produced through ammoxidation, where a hydrocarbon is partially oxidized in the presence of ammonia. This process is catalyzed by metal oxides and is widely used for the production of various nitriles .
Analyse Des Réactions Chimiques
Types of Reactions
Nonenenitrile undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound typically yields primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is frequently used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as Grignard reagents (RMgX) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted nitriles and other organic compounds
Applications De Recherche Scientifique
Nonenenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the medicinal properties of this compound and its derivatives.
Industry: This compound is used in the production of fragrances and other industrial chemicals .
Mécanisme D'action
The mechanism of action of nonenenitrile involves its interaction with various molecular targets. The cyano group in this compound is highly polarized, making it reactive towards nucleophiles. This reactivity allows this compound to participate in various biochemical pathways, influencing cellular processes and molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionitrile: Similar in structure but with a shorter carbon chain.
Acrylonitrile: Contains a vinyl group attached to the cyano group.
Benzonitrile: Features a benzene ring attached to the cyano group .
Uniqueness of Nonenenitrile
This compound stands out due to its longer carbon chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific chain lengths and reactivity profiles .
Propriétés
Numéro CAS |
68039-77-0 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
(E)-non-6-enenitrile |
InChI |
InChI=1S/C9H15N/c1-2-3-4-5-6-7-8-9-10/h3-4H,2,5-8H2,1H3/b4-3+ |
Clé InChI |
HWVWCKLNHVPAQP-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/CCCCC#N |
SMILES canonique |
CCC=CCCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


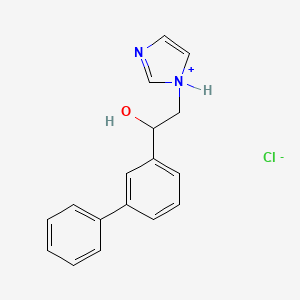
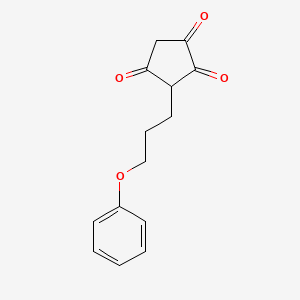
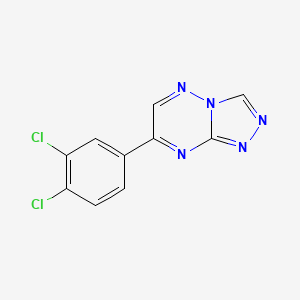
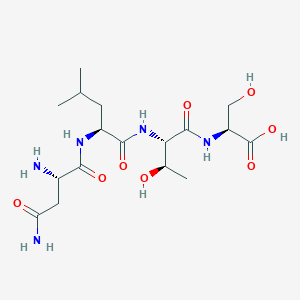
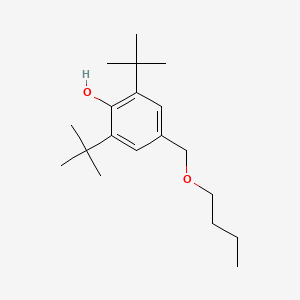
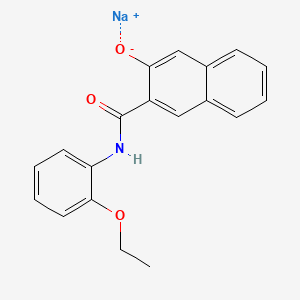
![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)
